4-chloro-2-methoxy-2H-pyran-5-one
Description
Structure
3D Structure
Properties
CAS No. |
126641-76-7 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
4-chloro-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3 |
InChI Key |
CYVIFAFYGPGNAB-UHFFFAOYSA-N |
SMILES |
COC1C=C(C(=O)CO1)Cl |
Canonical SMILES |
COC1C=C(C(=O)CO1)Cl |
Synonyms |
2H-Pyran-3(6H)-one, 4-chloro-6-methoxy- |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Methoxy 2h Pyran 5 One and Analogues
Retrosynthetic Analysis of the 4-chloro-2-methoxy-2H-pyran-5-one Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For the this compound core, a primary disconnection would likely target the pyranone ring itself.
A logical disconnection would be at the C-O and C-C bonds forming the heterocyclic ring. This could lead to a linear precursor containing the necessary functional groups in the correct oxidation states. For instance, a 1,3,5-tricarbonyl-type precursor or a related equivalent could be a key intermediate. The methoxy (B1213986) group at the C2 position suggests the use of a methanol-based reagent in a cyclization step, while the chloro group at C4 points towards a chlorination step on a suitable enolate or enol ether intermediate.
Classical Approaches to 2H-Pyran-5-one Ring Construction
Traditional methods for constructing the 2H-pyran-5-one ring often rely on cyclization and condensation reactions.
Cyclization Reactions and Their Application to this compound Precursors
Cyclization reactions are a cornerstone of heterocyclic synthesis. For pyranone synthesis, intramolecular cyclization of a suitably functionalized open-chain precursor is a common strategy. This can involve the formation of an enolate followed by an intramolecular nucleophilic attack on an ester or other carbonyl group to form the six-membered ring. The specific precursor for this compound would need to be carefully designed to incorporate the chloro and methoxy functionalities at the appropriate positions. For example, a β-keto ester derivative could be a versatile starting point.
A simple method for synthesizing functionalized 2H-pyrans involves a catalytic reaction of an oxirane, an alkyne, and a malonate, proceeding through a 6-exo-dig cyclization pathway. proquest.com In this process, copper acetylides, generated in situ, react with oxiranes to form homopropargylic alcohol intermediates, which are then converted to 2H-pyrans with the assistance of malonates. proquest.com
Condensation Reaction Protocols for Pyranone Synthesis
Condensation reactions, where two molecules combine with the loss of a small molecule like water or an alcohol, are widely used for pyranone synthesis. mdpi.com For instance, a Michael-Dieckmann condensation can be employed. mdpi.com This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular Dieckmann condensation to form the pyranone ring. mdpi.com
Another approach involves the condensation of β-ketoacids, which can undergo auto-condensation in the presence of reagents like trifluoromethanesulfonic anhydride (B1165640) to form disubstituted γ-pyrones. nih.gov The reaction proceeds via a decarboxylative auto-condensation of the starting material. nih.gov
| Reaction Type | Key Reagents | Mechanism Highlights | Reference |
| Michael-Dieckmann Condensation | Orsellinate ester, Chiral pyranone | Tandem Michael addition and Dieckmann cyclization | mdpi.com |
| Decarboxylative Auto-condensation | β-ketoacids, Trifluoromethanesulfonic anhydride | Electrophilic activation and decarboxylation | nih.gov |
| Propionic Acid Condensation | Propionic acid, 1,3-Diphenyl-2-propanone | Formation of isomeric pyranones | acs.org |
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers more sophisticated methods for the construction of complex molecules like this compound. These include catalytic methods and oxidative rearrangements.
Catalytic Methods in 2H-Pyran-5-one Synthesis
The use of transition metal catalysts has revolutionized organic synthesis. Palladium-catalyzed reactions, for example, are valuable for forming C-C and C-O bonds. A Pd-catalyzed arylation of Achmatowicz rearrangement products with arylboronic acids can yield synthetically versatile C-aryl dihydropyranones under mild conditions. organic-chemistry.org The Achmatowicz reaction itself is a key transformation that converts furfuryl alcohols into dihydropyranones. organic-chemistry.org
Lipase-catalyzed reactions also offer a green and mild approach. For instance, Lipase (B570770) B from Candida antarctica can catalyze the oxidative ring expansion of furfuryl alcohols in the presence of hydrogen peroxide to produce functionalized pyranones. organic-chemistry.org
| Catalyst Type | Reaction | Substrates | Products | Reference |
| Palladium | Arylation | Achmatowicz products, Arylboronic acids | C-aryl dihydropyranones | organic-chemistry.org |
| Lipase B | Oxidative Ring Expansion | Furfuryl alcohols, Hydrogen peroxide | Functionalized pyranones | organic-chemistry.org |
| Copper(I) | Tandem Reaction | Oxiranes, Alkynes, Malonates | Functionalized 2H-pyrans | proquest.comresearchgate.net |
Oxidative Rearrangement Techniques for Dihydropyranone and Pyranone Formation
Oxidative rearrangements provide another powerful tool for synthesizing pyranone structures. The Achmatowicz rearrangement is a classic example, involving the oxidation of a furan (B31954) alcohol to a dihydropyranone. organic-chemistry.org This intermediate can then be further manipulated to introduce the desired substituents.
Synthetic transformations of the products from the Achmatowicz rearrangement using potassium organotrifluoroborates can lead to dihydropyranones, tetrahydropyranones, or functionalized 1,4-dicarbonyl compounds, depending on the reaction conditions and substitution pattern. organic-chemistry.org Furthermore, selenenylated dihydropyrans, prepared via inverse demand hetero-Diels–Alder reactions, can undergo oxidative rearrangement with hydrogen peroxide, leading to ring contraction to form tetrahydrofuran-2-ones. rsc.orgnih.gov
Multicomponent Reaction Approaches to Pyranone Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. researchgate.netnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. nih.gov The synthesis of pyranone scaffolds, key components of many biologically active compounds, has greatly benefited from the application of MCRs.
One notable MCR strategy for accessing pyranone derivatives involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound. For instance, a facile and environmentally benign procedure for the synthesis of 4H-pyrans has been developed using a task-specific ionic liquid, [bmim]OH, as a catalyst under solvent-free conditions. researchgate.net This method has been successfully applied to the three-component condensation of aldehydes, malononitrile (B47326), and ethyl acetoacetate (B1235776) to yield highly functionalized 4H-pyrans in high yields and with short reaction times. researchgate.net
Furthermore, the Mannich reaction, a classic example of a multicomponent reaction, provides a pathway to β-aminoketones, which can serve as precursors to various heterocyclic systems. nih.gov While not a direct route to this compound, the principles of the Mannich reaction, involving an amine, an enolizable ketone, and a non-enolizable aldehyde, highlight the versatility of MCRs in generating diverse molecular scaffolds. nih.gov The use of aqueous micelles has been shown to accelerate MCRs, enhancing the solubility of hydrophobic reactants and increasing reaction rates. nih.gov
The synthesis of highly functionalized 2-pyranones has also been achieved from silyl (B83357) ketenes using an alkoxide catalyst, leading to a trimer intermediate that undergoes thermal rearrangement to the desired pyranone. researchgate.netnih.gov This method demonstrates a route to modifiable 2-pyranone motifs with potential biological applications. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| Aldehydes | Malononitrile | Ethyl acetoacetate | [bmim]OH, solvent-free | 4H-pyrans | researchgate.net |
| Aldehydes | Malononitrile | Pyrazolone (B3327878) | [bmim]OH, solvent-free | 4H-pyrano[2,3-c]pyrazoles | researchgate.net |
| tert-butyl diphenyl silyl ketene | - | - | Alkoxide catalyst, thermal rearrangement | Highly functionalized 2-pyranone | researchgate.netnih.gov |
| Amine | Enolizable ketone | Non-enolizable aldehyde | Acid or base catalyst | β-aminoketone (Mannich base) | nih.gov |
Enzymatic Catalysis in the Synthesis of Functionalized Pyranones
Enzymatic catalysis offers a green and highly selective alternative to conventional chemical methods for the synthesis of functionalized organic molecules. nih.gov Enzymes operate under mild reaction conditions, exhibit high efficiency, and are often recyclable, making them attractive for sustainable chemical processes. nih.gov While specific enzymatic routes to this compound are not extensively documented, the principles of biocatalysis can be applied to the synthesis of functionalized pyranones.
Lipases, such as Candida antarctica lipase B (CALB), are versatile enzymes that can catalyze a range of reactions, including transesterification and Michael additions, which can be employed for the functionalization of existing polymer backbones. nih.gov This high degree of chemo- and regioselectivity is a key advantage of enzymatic catalysis. nih.gov The application of enzymes in the synthesis of complex molecules is exemplified by the use of imine reductases (IREDs) to control the stereochemistry of key intermediates in active pharmaceutical ingredients. tapi.com
The development of novel enzymes through directed evolution and metagenomic screening is expanding the toolbox of biocatalysts available for organic synthesis. youtube.com These engineered enzymes can be tailored to catalyze specific reactions with high selectivity and activity, opening up new possibilities for the synthesis of complex molecules like functionalized pyranones. youtube.com For instance, the enzymatic synthesis of indole-based imidazo[1,2-a]pyridines has been demonstrated using α-amylase, showcasing the potential of enzymes in constructing heterocyclic scaffolds. researchgate.net
| Enzyme Class | Reaction Type | Substrate Type | Key Advantages | Reference |
| Lipases (e.g., CALB) | Transesterification, Michael addition | Polymers, small molecules | High selectivity, mild conditions, solvent-free options | nih.gov |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | Imines, enamines | High stereoselectivity | tapi.com |
| Monoamine Oxidases | Deracemization of amines | Racemic amines | High enantioselectivity | youtube.com |
| α-Amylase | Heterocycle synthesis | - | Novel reactivity | researchgate.net |
Stereoselective Synthesis Considerations for 2-methoxy-2H-pyran-5-ones
The stereochemistry of the 2-methoxy group in 2-methoxy-2H-pyran-5-ones introduces a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of these compounds. A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This method relies on a cyclopropylcarbinyl cation rearrangement as the key step, where the selective cleavage of an unactivated endocyclic cyclopropane (B1198618) C-C bond is achieved. nih.gov
The reaction, mediated by a Brønsted acid and often assisted by microwaves, allows for the synthesis of various pyran derivatives in excellent yields with short reaction times. nih.gov The stereoselectivity of the process is a key feature, providing access to value-added building blocks with defined stereochemistry. The versatility of this approach is demonstrated by the use of different alcohols, such as isopropanol, n-butanol, and benzyl (B1604629) alcohol, as solvents and nucleophiles in the ring-opening step, leading to a range of pyran derivatives. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwiley-vch.de The synthesis of this compound can be made more sustainable by incorporating these principles.
Atom Economy and Waste Minimization: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. wiley-vch.de Multicomponent reactions are inherently more atom-economical than multi-step syntheses. nih.gov The E-factor (environmental factor), which quantifies the amount of waste generated per unit of product, is a useful metric for assessing the environmental impact of a synthesis. wiley-vch.de
Use of Safer Solvents and Reagents: The choice of solvents and reagents significantly impacts the greenness of a synthetic route. The use of environmentally benign solvents, or conducting reactions under solvent-free conditions, is a key aspect of green chemistry. researchgate.netnih.gov For instance, the use of ionic liquids as recyclable catalysts and reaction media presents a greener alternative to volatile organic compounds. researchgate.net The development of synthetic routes that avoid hazardous reagents, such as using methanol (B129727) as a methylating agent instead of highly toxic dimethyl sulfate, is another important consideration. nih.gov
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption. nih.goveurekaselect.com Microwave irradiation directly heats the reaction mixture, leading to faster and more efficient transformations. nih.goveurekaselect.com
Catalysis: The use of catalysts, particularly highly selective and recyclable ones like enzymes or task-specific ionic liquids, is a cornerstone of green chemistry. researchgate.netnih.gov Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation.
The application of these green chemistry principles to the synthesis of 2H-pyran-2-one derivatives has been reviewed, with a focus on microwave-assisted transformations, reactions in aqueous conditions, and the use of ionic liquids. eurekaselect.com The Diels-Alder reaction of 2H-pyran-2-ones with acetylenedicarboxylates to form substituted phthalates has also been optimized using greener solvents like xylene, which allows for higher reaction temperatures and easier product isolation compared to high-boiling, less environmentally friendly solvents. nih.gov
| Green Chemistry Principle | Application in Pyranone Synthesis | Reference |
| Atom Economy | Multicomponent reactions | nih.gov |
| Safer Solvents | Use of ionic liquids, water, or solvent-free conditions | researchgate.neteurekaselect.com |
| Energy Efficiency | Microwave-assisted synthesis | nih.goveurekaselect.com |
| Catalysis | Enzymatic catalysis, task-specific ionic liquids | researchgate.netnih.gov |
| Waste Minimization | Higher yields and selectivity through optimized reactions | wiley-vch.de |
Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Methoxy 2h Pyran 5 One
Electrophilic Reactivity of the 2H-Pyran-5-one Ring System
In related systems, acid-catalyzed reactions can proceed via protonation of the carbonyl oxygen, generating an electrophilic oxocarbenium ion intermediate that can then react with nucleophiles. acs.orgacs.org This type of activation makes the pyran ring itself the electrophilic partner in reactions like the oxa-Pictet–Spengler reaction for the synthesis of fused pyran derivatives. acs.orgacs.org
Nucleophilic Reactivity and Transformations of 4-chloro-2-methoxy-2H-pyran-5-one
The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack at several positions. These reactions can lead to simple additions, substitutions, or complex ring transformations.
Attack at Carbonyl Centers and Ring Carbons
The 2H-pyran-5-one structure presents multiple electrophilic centers for nucleophilic attack. The most prominent sites are the carbonyl carbon (C-5) and the ring carbons at positions C-2, C-4, and C-6. clockss.org
Attack at C-5: The carbonyl carbon is a classic electrophilic site and can be attacked by strong nucleophiles like organometallic reagents.
Attack at C-4: The C-4 position is part of a conjugated system (a Michael acceptor) and is activated by the electron-withdrawing carbonyl group. Nucleophiles can add to this position in a conjugate addition fashion. In base-catalyzed domino reactions of related systems, the initial step is often a nucleophilic attack at the β-carbon of an α,β-unsaturated system. acs.org
Attack at C-2 and C-6: In analogous 2H-pyran-2-ones, the C-2, C-4, and C-6 positions are vulnerable to nucleophilic attack, often initiating ring-opening sequences. clockss.org For this compound, the C-2 position, being an acetal (B89532) carbon, and the C-6 position, adjacent to the ring oxygen and part of the conjugated system, are also potential sites for nucleophilic addition.
The reaction of various enol derivatives with benzylidenemalononitrile (B1330407) in the presence of a base like triethylamine (B128534) to form 4H-pyrans proceeds via a Michael-type addition, highlighting the susceptibility of the pyran ring's conjugated system to nucleophilic attack. nih.gov
| Nucleophile | Site of Attack | Reaction Type | Outcome/Product Type | Source |
|---|---|---|---|---|
| Primary/Secondary Amines | C-4 | Michael Addition / Substitution | 4-amino-2H-pyran-5-one derivatives | nih.gov |
| Malononitrile (B47326) Anion | C-4 (β-carbon) | Michael Addition | Initiates domino reaction for pyranone synthesis | acs.org |
| Aryl/Heteroaryl Amines | C-4 | Addition-Elimination | 4-amino derivatives | nih.gov |
| Enolates | C-4 | Michael Addition | Functionalized pyran derivatives | mdpi.com |
Nucleophilic Substitution at the Chlorine Moiety
The chlorine atom at the C-4 position is vinylic and is activated towards nucleophilic substitution by the adjacent electron-withdrawing carbonyl group. This reaction typically proceeds through an addition-elimination mechanism, where the nucleophile first attacks the C-4 carbon, forming a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion.
Studies on analogous 3,4-dihalo-2(5H)-furanones demonstrate this reactivity clearly. These compounds react with primary aryl and heteroaryl amines in polar solvents, where the amino group displaces the halogen at the C-4 position to yield 4-amino derivatives. nih.gov Similarly, sodium azide (B81097) can displace the chlorine atom at C-4. nih.gov This provides strong evidence for the feasibility of similar substitution reactions on this compound.
| Nucleophile | Solvent/Conditions | Product Type | Source (Analogous System) |
|---|---|---|---|
| Primary Aryl Amines | Polar (e.g., MeOH, DMF) | 4-(Arylamino)-2-methoxy-2H-pyran-5-one | nih.gov |
| Sodium Azide (NaN₃) | Methanol (B129727) | 4-Azido-2-methoxy-2H-pyran-5-one | nih.gov |
| Amino Acid Esters | Reductive Conditions | Can lead to more complex lactam structures | nih.gov |
Ring Transformation Reactions Involving the 2H-Pyran-5-one Scaffold
Nucleophilic attack on the pyranone ring frequently leads to cleavage of the heterocyclic ring, followed by rearrangement or recyclization to form new carbo- or heterocyclic systems. clockss.org
Base-Catalyzed Ring Transformations
In the presence of a base, nucleophiles can initiate a cascade of reactions leading to profound structural changes. A common pathway involves the initial nucleophilic attack on the pyranone ring, leading to ring opening. clockss.orgacs.org The resulting open-chain intermediate can then undergo intramolecular cyclization to form a new ring system.
For instance, a plausible mechanism for the formation of functionalized 2H-pyranones involves a base-catalyzed nucleophilic attack by a compound like malononitrile, followed by intramolecular O-cyclization and subsequent hydrolysis to yield the final pyranone product. acs.org In other cases, the open-ring intermediate can be trapped or can cyclize in a different manner, leading to a complete ring transformation. For example, the reaction of methyl 6-aryl-4-methylthio-2H-pyran-2-one-3-carboxylate with an arylmethyl ketone in the presence of potassium hydroxide (B78521) leads to a 1,3-teraryl derivative through a ring transformation process. researchgate.net
Rearrangement Pathways of Pyranone Derivatives
Pyranone derivatives are involved in several important rearrangement reactions.
Achmatowicz Rearrangement : This is a classic synthetic transformation where furfuryl alcohols are oxidized to yield 2H-pyran-5-one (specifically, 6-hydroxy-2H-pyran-3(6H)-one) derivatives. organic-chemistry.org Subsequent reactions of these products can lead to a variety of functionalized pyranones. organic-chemistry.org
Propargyl-Claisen Rearrangement : A modern approach to stable 2H-pyrans involves a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers. nih.govacs.orgorganic-chemistry.org This is followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization, demonstrating a sophisticated rearrangement pathway to the pyran core. nih.govacs.orgorganic-chemistry.org
Recyclization with Dinucleophiles : Reaction of pyranones with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) is a common method for ring transformation. In analogous 2(5H)-furanones, reaction with hydrazine leads to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov Similarly, 2H-pyran-2-ones react with hydrazine hydrate (B1144303) to yield tetrahydropyridazine derivatives, which can subsequently aromatize to pyridazines. clockss.org These reactions proceed via nucleophilic attack, ring opening to a flexible intermediate, and subsequent recyclization involving the second nucleophilic site of the reagent. clockss.org
| Reaction Name/Type | Key Reagents | Initial Product/Intermediate | Final Product Type | Source |
|---|---|---|---|---|
| Achmatowicz Rearrangement | Furfuryl alcohol, Oxidizing agent (e.g., NBS, m-CPBA) | 6-Hydroxy-2H-pyran-3(6H)-one | Dihydropyranones | organic-chemistry.org |
| Propargyl-Claisen/Electrocyclization | Propargyl vinyl ether, Ag(I) catalyst, Base (DBU) | Allenic ketone / 1-Oxatriene | Stable 2H-pyrans | nih.govacs.orgorganic-chemistry.org |
| Recyclization with Hydrazine | Hydrazine hydrate | Open-ring hydrazono-hydrazide | Pyridazinone or Tetrahydropyridazine | clockss.orgnih.gov |
Cycloaddition Reactions (e.g., Diels-Alder) of Pyranones
While specific studies on the cycloaddition reactions of This compound are not extensively documented, the reactivity of the closely related 2H-pyran-2-one scaffold in [4+2] Diels-Alder cycloadditions has been thoroughly investigated. In these reactions, 2H-pyran-2-ones typically function as the diene component. The outcome of these reactions is heavily influenced by the substituents on both the pyranone ring and the dienophile.
2H-pyran-2-ones can participate in Diels-Alder reactions with both normal and inverse electron demand. rsc.org The presence of electron-donating substituents on the pyranone ring enhances reactivity towards electron-poor dienophiles. rsc.org Conversely, electron-withdrawing groups on the pyranone facilitate reactions with electron-rich dienophiles. A common feature of these reactions, particularly with alkyne dienophiles, is the extrusion of carbon dioxide from the initial bicyclic adduct to yield highly substituted aromatic compounds. rsc.orgchim.it
The regioselectivity of these cycloadditions is governed by the electronic and steric nature of the substituents. For instance, studies on substituted 2H-pyran-2-ones reacting with unsymmetrical alkynes show that the substituent's position on the pyranone ring directs the orientation of the dienophile addition. rsc.org
The table below summarizes findings from Diels-Alder reactions involving various substituted 2H-pyran-2-ones, which can serve as a predictive model for the potential reactivity of the pyranone core.
| Pyranone Reactant | Dienophile | Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Electron-rich 3-acylamino-2H-pyran-2-ones | Alkynes | Thermal | Substituted Anilines | A straightforward approach to highly substituted anilines via a cycloaddition-elimination sequence. | chim.it |
| 5-substituted 2H-pyran-2-ones | Alkynes (e.g., ethyl propynoate) | Thermal or High Pressure | Aniline Derivatives | Reactivity is enhanced by electron-donating groups at the 5-position. | rsc.org |
| 5-Hydroxy-2-pyrones (from 2H-pyran-2,5-diones) | Acrylates | Base-catalyzed (dicyclohexylmethylamine) | Bicyclic Lactones | Mild, room-temperature conditions can be used to form stable bicyclic adducts without CO2 extrusion. | pkusz.edu.cnresearchgate.net |
| Fused Pyran-2-ones | N-substituted maleimides | Thermal or Rh/C catalysis | Fused Isoindole Derivatives | Substituents can drive the aromatization of the intermediate cycloadduct. | acs.org |
| 2H-pyran-2-one | Strained Alkynes (e.g., endo-BCN) | Computational Study | Cycloadduct | The reaction is an inverse electron demand Diels-Alder, with reactivity influenced by the pyranone's aromaticity. | rsc.org |
For This compound , the reactivity pattern would differ significantly. It possesses an α,β-unsaturated ketone system, which typically acts as a dienophile rather than a diene. The C3=C4 double bond is activated by the C5-ketone and influenced by the chloro and methoxy (B1213986) substituents. Therefore, it would be expected to react with dienes in a [4+2] cycloaddition to form bicyclic ether systems. The stereochemistry and regiochemistry of such a reaction would be dictated by the electronic effects of the chloro and methoxy groups.
Oxidation and Reduction Pathways of this compound
Direct experimental data on the oxidation and reduction of This compound is limited. However, plausible transformation pathways can be inferred from the reactivity of its constituent functional groups.
Reduction Pathways:
The compound features three reducible sites: the C3=C4 alkene, the C5-ketone, and the C2-acetal.
Reduction of the α,β-Unsaturated System: The conjugated ketone system can undergo reduction. Selective 1,2-reduction of the ketone to a secondary alcohol can be achieved with reagents like sodium borohydride (B1222165) or lithium aluminum hydride. Conjugate (1,4) reduction of the double bond to yield the corresponding saturated pyranone is also possible, often using reagents like catalytic hydrogenation or dissolving metal reductions.
Reduction of the Acetal: The 2-methoxy group, being part of an acetal-like structure, represents a site for reductive cleavage. A relevant analogue is found in the synthesis of the SGLT2 inhibitor Dapagliflozin . wikipedia.org In one of the key steps, an unwanted methoxy group at the anomeric center of a tetrahydropyran (B127337) ring is removed via reduction with triethylsilane and a Lewis acid catalyst, boron trifluoride etherate . wikipedia.org This suggests that a similar reductive cleavage of the 2-methoxy group in This compound is a feasible transformation, likely leading to a dihydropyranone derivative.
Oxidation Pathways:
The pyranone ring is relatively electron-deficient and lacks easily oxidizable C-H bonds, making oxidation challenging under standard conditions. Potential oxidative reactions would likely involve harsh conditions or highly specific reagents and could lead to ring-opening or degradation. For instance, oxidative cleavage of the C3=C4 double bond could occur with strong oxidizing agents like ozone or potassium permanganate, leading to the decomposition of the heterocyclic ring.
Plausible Reaction Mechanisms for this compound Transformations
The mechanisms for the transformations of This compound can be postulated based on established organic chemistry principles.
Mechanism for Cycloaddition:
As a dienophile in a Diels-Alder reaction, the C3=C4 double bond of This compound would react with a conjugated diene. The reaction would proceed through a concerted, pericyclic transition state. The regioselectivity would be dictated by the orbital coefficients of the C3 and C4 atoms, which are influenced by the electron-withdrawing chloro group and the electron-donating nature of the ether oxygen at C2. Computational studies on related 2H-pyran-2-one cycloadditions confirm that such reactions are often concerted but can be highly asynchronous. rsc.org
Mechanism for Reductive Cleavage of the 2-Methoxy Group:
Drawing a parallel to the synthesis of Dapagliflozin , a plausible mechanism for the reduction of the 2-methoxy group with a silane (B1218182) reagent can be proposed. wikipedia.org
Lewis Acid Activation: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the oxygen atom of the 2-methoxy group, making it a better leaving group.
Oxocarbenium Ion Formation: The activated methoxy group departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate at C2.
Hydride Transfer: A hydride ion is delivered from the silane reagent (e.g., triethylsilane ) to the electrophilic C2 of the oxocarbenium ion.
Product Formation: This hydride transfer results in the formation of the reduced 2,3-dihydro-4H-pyran-5-one product.
This mechanistic pathway highlights a sophisticated method for the selective reduction of the acetal functionality, leaving other reducible groups potentially untouched under controlled conditions.
Advanced Characterization Techniques and Computational Analysis of 4 Chloro 2 Methoxy 2h Pyran 5 One
Spectroscopic Analysis Methodologies for Structural Elucidation
The precise architecture of 4-chloro-2-methoxy-2H-pyran-5-one can be determined through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular framework, from atomic connectivity to the nature of chemical bonds and three-dimensional arrangement.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, one-dimensional NMR (¹H and ¹³C) would provide initial information on the number and types of protons and carbons. However, advanced 2D NMR techniques are indispensable for unambiguous assignment.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between the protons on the pyran ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, definitively assigning the protonated carbons of the pyranone ring and the methoxy (B1213986) group.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds. This is crucial for identifying the placement of the chloro and methoxy substituents by observing correlations from the ring protons to the quaternary carbons, and from the methoxy protons to its attached carbon.
Solid-State NMR (ssNMR): In the absence of a suitable solvent or for the analysis of the compound in its crystalline form, ssNMR becomes a powerful tool. It provides information about the molecular structure and dynamics in the solid state, which can differ from the solution state. ssNMR can be particularly useful in studying polymorphism, where a compound may exist in different crystalline forms with distinct properties.
A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.2 | d | 2.5 |
| H-6 | 7.5 | d | 2.5 |
| OCH₃ | 3.8 | s | - |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
Key Vibrational Modes:
C=O Stretch: A strong band in the IR spectrum, typically around 1700-1750 cm⁻¹, corresponding to the ketone group.
C=C Stretch: Bands in the region of 1600-1680 cm⁻¹ for the double bonds within the pyran ring.
C-O-C Stretch: Stretching vibrations for the ether linkage of the methoxy group and the ring ether would appear in the fingerprint region (1000-1300 cm⁻¹).
C-Cl Stretch: A band in the lower frequency region of the spectrum, typically 600-800 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds, which may be weak in the IR spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | 1700-1750 |
| C=C (alkene) | 1600-1680 |
| C-O (ether) | 1000-1300 |
| C-Cl | 600-800 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion.
Analysis of the fragmentation pattern in the mass spectrum (MS/MS) can further confirm the structure. The fragmentation pathways are predictable based on the structure of the molecule, with weaker bonds tending to break first. For this compound, potential fragmentation could involve the loss of the methoxy group, the chlorine atom, or carbon monoxide from the pyranone ring.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry offers a powerful avenue to complement experimental data and to predict the properties of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: To predict the most stable conformation of the molecule.
Calculate spectroscopic properties: Theoretical vibrational frequencies from IR and Raman spectroscopy, as well as NMR chemical shifts, can be calculated and compared with experimental data to aid in spectral assignment.
Determine electronic properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of the molecule.
Generate reactivity descriptors: DFT can be used to calculate various reactivity descriptors such as electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, providing insights into its electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) analysis would be instrumental in understanding the electronic distribution of this compound. This computational technique maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of its charge distribution.
In a hypothetical MEP map for this compound, one would expect to observe:
Negative Regions (Red/Yellow): These areas, rich in electrons, would likely be concentrated around the oxygen atoms of the carbonyl and methoxy groups, as well as the chlorine atom, indicating their susceptibility to electrophilic attack.
Positive Regions (Blue): Electron-deficient areas, prone to nucleophilic attack, would be anticipated near the hydrogen atoms.
This analysis would be crucial for predicting the molecule's interaction with biological receptors and other molecules.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), would be employed to predict the reactivity and selectivity of this compound. This would involve the calculation of several key quantum chemical descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability.
These calculations would help in understanding the molecule's behavior in chemical reactions and its potential as a synthetic precursor.
Conformational Analysis and Stability Studies
A thorough conformational analysis would be necessary to identify the most stable three-dimensional structure of this compound. This involves systematically rotating the single bonds, particularly the C-O bond of the methoxy group, and calculating the potential energy of each resulting conformer.
The results of this analysis would be presented as a potential energy surface, highlighting the global minimum energy conformer, which is the most populated and stable form of the molecule under standard conditions. Understanding the preferred conformation is essential as it dictates the molecule's shape and, consequently, its biological activity and physical properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
To investigate the dynamic behavior of this compound and its interactions with its environment, Molecular Dynamics (MD) simulations would be performed. These simulations model the movement of atoms and molecules over time, providing insights into:
Structural Flexibility: MD simulations would reveal how the molecule's structure fluctuates around its equilibrium conformation.
Solvent Effects: By simulating the molecule in a solvent box (e.g., water), one could study how solvent molecules arrange around the solute and the nature of their interactions, such as hydrogen bonding. This is crucial for understanding the molecule's solubility and behavior in a biological medium.
Interaction with Biomolecules: If a biological target were identified, MD simulations could be used to model the binding process and the stability of the resulting complex, providing a dynamic view of the molecular recognition process.
While the specific data for this compound is not available, the application of these advanced computational techniques would be invaluable in elucidating its chemical and physical properties, guiding future experimental work and potential applications.
Derivatization and Functionalization Strategies of the 4 Chloro 2 Methoxy 2h Pyran 5 One Scaffold
Regioselective Functionalization at the Pyranone Ring Positions
The pyranone ring of 4-chloro-2-methoxy-2H-pyran-5-one possesses distinct reactive sites that can be selectively targeted to introduce new functionalities. The electrophilic character of the carbon atoms at positions 2, 4, and 6, along with the nucleophilic nature of the carbon at position 5, dictates the regioselectivity of various transformations. researchgate.net
One of the primary strategies for functionalizing the C4 position is through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at this position acts as a good leaving group, facilitating its displacement by a variety of nucleophiles. For instance, the reaction of 4-chloro-pyranone derivatives with amines under basic conditions allows for the regioselective introduction of amino groups at the C4 position. This approach has been successfully utilized in the synthesis of 4-amino-2H-pyran-2-one analogs, which have shown interesting biological activities.
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the regioselective functionalization of the pyranone core. While specific examples for the this compound scaffold are not extensively documented, analogous systems demonstrate the feasibility of such transformations. For instance, Suzuki-Miyaura coupling reactions on chloro-substituted pyrimidines have been shown to proceed with high regioselectivity, primarily at the C4 position, to form C-C bonds with various aryl and heteroaryl boronic acids. colostate.edu Similarly, the Buchwald-Hartwig amination offers a versatile method for the formation of C-N bonds at the C4 position. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. mdpi.commdpi.com
Below is a table summarizing the regioselective functionalization at the C4 position of analogous chloro-substituted heterocyclic scaffolds.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Primary/Secondary Amines | Base (e.g., K₂CO₃) | 4-Amino-pyranone derivatives | researchgate.net |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Heteroaryl-pyranone derivatives | colostate.edu |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base | 4-Amino-pyranone derivatives | nih.gov |
Modifications of the Methoxy (B1213986) Group
The methoxy group at the C2 position of the pyranone ring presents another avenue for structural diversification. While this group is generally stable, it can be modified or cleaved under specific reaction conditions to yield other functional groups.
Ether cleavage is a common strategy to convert the methoxy group into a hydroxyl group. This transformation is typically achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). The resulting 4-chloro-2-hydroxy-2H-pyran-5-one can then serve as a precursor for further functionalization, such as esterification or etherification at the newly formed hydroxyl group.
Alternatively, the methoxy group can potentially be displaced by other nucleophiles, although this is generally more challenging than the substitution at the C4 position. The reactivity of the methoxy group as a leaving group can be enhanced by protonation or by using Lewis acids.
Transformations Involving the Chlorine Atom
The chlorine atom at the C4 position is the most versatile handle for the functionalization of the this compound scaffold. As previously mentioned, it readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions: A wide array of nucleophiles can be employed to displace the chlorine atom. These include:
Amines: Reaction with primary and secondary amines leads to the formation of 4-amino-2-methoxy-2H-pyran-5-one derivatives. The reaction conditions can be tuned to control the degree of substitution.
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form the corresponding 4-alkoxy and 4-aryloxy derivatives.
Thiols: Thiolates can be used to introduce sulfur-containing moieties, yielding 4-thioether derivatives.
The table below provides examples of nucleophilic substitution reactions on analogous 4-chloro-substituted heterocyclic systems.
| Nucleophile | Reagent | Product | Reference |
| Aniline | Aniline, HCl | 4-Anilino-pyrrolopyrimidine | jst.go.jp |
| Morpholine | Morpholine, K₃PO₄ | 4-Morpholino-chloropyridine | mdpi.com |
| Sodium Azide (B81097) | NaN₃ | 4-Azido-pyranoquinolinone | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions: These reactions offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, and vinyl groups by coupling with the corresponding boronic acids or esters. youtube.comlibretexts.org
Buchwald-Hartwig Amination: This provides a general and efficient route to a wide range of N-arylated and N-alkylated amines. nih.gov
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties.
Heck Coupling: This allows for the formation of C-C bonds with alkenes.
The success of these coupling reactions is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system.
Introduction of Diverse Chemical Moieties for Enhanced Academic Utility
The ability to introduce a wide variety of chemical moieties onto the this compound scaffold significantly enhances its utility in academic research, particularly in the fields of medicinal chemistry and materials science.
By employing the functionalization strategies described above, researchers can systematically modify the scaffold to explore structure-activity relationships (SAR). For example, the introduction of different amine or aryl groups at the C4 position can modulate the biological activity of the resulting compounds. The synthesis of libraries of such derivatives allows for the screening of a wide chemical space to identify compounds with desired properties.
Furthermore, the introduction of specific functional groups can be used to develop molecular probes, fluorescent labels, or building blocks for the synthesis of more complex molecules. The versatility of the this compound scaffold makes it an attractive starting point for the development of novel compounds with tailored properties for various scientific investigations.
Applications in Advanced Organic Synthesis
4-chloro-2-methoxy-2H-pyran-5-one as a Versatile Building Block for Complex Architectures
Substituted pyranones are well-established as foundational synthons for creating diverse molecular structures. The inherent reactivity of the pyranone ring, which contains multiple electrophilic centers, allows it to serve as a key intermediate in constructing complex molecular frameworks. researchgate.net The presence of a chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions, while the methoxy (B1213986) group can influence the regioselectivity of reactions and can also be a site for demethylation to reveal a hydroxyl group. These heterocycles are considered attractive building blocks for generating biologically significant pyran structures, polymers, and various acyclic and azaheterocyclic compounds through ring-opening or modification reactions. mdpi.com
The utility of pyranone scaffolds is demonstrated by the synthesis of various complex molecules. For instance, the general pyranone structure can be strategically modified to build intricate systems, as shown in the table below.
Table 1: Examples of Complex Syntheses Utilizing Pyranone Scaffolds
| Starting Material Class | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Substituted 2H-pyran-2-ones | 1,4-Cyclohexanedione monoethylene ketal, KOH, DMSO, Ultrasound | Spirocyclic Ketals | chemsynthesis.com |
| Acetylenecarboxylic acids | Gold(I) catalyst (e.g., Chloro(triphenylphosphine)gold(I)) | 4-hydroxy-2-pyrones | mdpi.com |
This table showcases representative transformations of the broader pyranone class to illustrate their versatility as building blocks.
Synthesis of Fused Heterocyclic Systems Utilizing the 2H-Pyran-5-one Core
The 2H-pyran-5-one core is an excellent platform for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The dienone system embedded within the pyranone ring is particularly suited for cycloaddition and condensation reactions.
Multicomponent reactions (MCRs) are a powerful tool for this purpose. For example, three-component reactions involving an aldehyde, a pyrazolone (B3327878) derivative, and malononitrile (B47326) can efficiently produce pyrano[2,3-c]pyrazoles, a class of compounds with known biological activities. nih.gov Similarly, indole-fused pyran derivatives, which are privileged pharmacophores, can be synthesized via methods like the Brønsted acid-catalyzed oxa-Pictet–Spengler reaction. acs.org The reactivity of the pyranone allows it to act as a Michael acceptor, facilitating cascade reactions that rapidly build molecular complexity. nih.gov
Table 2: Examples of Fused Heterocyclic Systems from Pyranone Precursors
| Pyranone-Related Precursor | Reaction Partners | Resulting Fused System | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazoles | DABCO, Ethanol | nih.gov |
| Indole-substituted cyclohexanones | --- | Indole-fused Pyrans | Brønsted acid | acs.org |
This table provides examples of how pyranone-like structures are used to synthesize fused heterocyclic systems.
Preparation of Natural Product Analogues Incorporating 2H-Pyran-5-one Substructures
The pyranone skeleton is a common feature in numerous biologically active natural products. nih.gov Consequently, synthetic chemists frequently use pyranone building blocks to assemble these complex molecules and their analogues. The total synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products, such as graphislactone G, has been achieved using palladium-mediated intramolecular biaryl coupling reactions to form the core structure. jst.go.jpresearchgate.net
In other examples, chiral dienes derived from simple starting materials have been used in Diels-Alder reactions with chloro-substituted quinones to create key intermediates for the synthesis of pyranonaphthoquinone natural products like (R)-semixanthomegnin. mdpi.comnih.gov The synthesis of these complex targets often involves multiple steps where the pyranone ring is formed or modified, highlighting its strategic importance. mdpi.comnih.gov
Contribution to the Development of New Agrochemical Scaffolds
Pyran-containing heterocycles are recognized for their potential in agrochemical applications. nih.gov While direct application of this compound is not documented, the synthesis of novel heterocyclic scaffolds is a key strategy in the discovery of new active ingredients for crop protection. The development of N-phenyl substituted pyrano[2,3-c]pyrazoles, for instance, demonstrates how pyran-based multicomponent chemistry can generate libraries of compounds for biological screening. nih.gov The structural features of such compounds, including the pyran ring and specific substitutions like chloro- and phenyl- groups, are often designed to interact with biological targets in pests or weeds. nih.gov The versatility of the pyranone core allows for the creation of diverse molecular shapes and functionalities, which is crucial for identifying new agrochemical leads.
Role in Materials Science Research and Polymer Precursor Synthesis
The application of pyranones extends beyond biology and into materials science. researchgate.net Pyranones are described as six-membered unsaturated cyclic esters with both alkene and aromatic characteristics, making them useful synthons for developing π-conjugated systems. researchgate.net These systems are valuable in the development of materials for biomedical and electronics applications. For example, donor-acceptor-based pyranone derivatives have been synthesized and investigated for their fluorescent properties, leading to their use in organic light-emitting devices (OLEDs). researchgate.net Certain pyranone compounds have demonstrated bright fluorescence in the solid state and have been used to create OLEDs that exhibit pure white light emission. researchgate.net Although the specific use of this compound in this field is not reported, its conjugated structure suggests that it could potentially serve as a precursor or a component in the design of new functional materials and polymers. mdpi.com
Emerging Research Avenues and Future Perspectives in 4 Chloro 2 Methoxy 2h Pyran 5 One Research
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like 4-chloro-2-methoxy-2H-pyran-5-one can be significantly enhanced by modern synthetic technologies. Flow chemistry and automated synthesis platforms offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety.
Flow Chemistry for Pyranone Synthesis:
Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, is well-suited for the synthesis of heterocyclic compounds. For pyranone derivatives, flow chemistry can facilitate multi-step reactions in a single, continuous process, minimizing the need for isolation and purification of intermediates. The synthesis of functionalized pyrans often involves cascade reactions, which can be efficiently managed in a flow reactor. For instance, the synthesis of pyran-annulated heterocyclic systems has been successfully achieved using green and bio-based catalysts in aqueous/ethanol media, a process that is readily adaptable to flow conditions. researchgate.net
Automated Synthesis Platforms:
Automated synthesis platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, development, and synthesis of molecules. youtube.com These platforms can rapidly screen various reaction conditions to find the optimal pathway for the synthesis of a target molecule like this compound. By automating the process, researchers can explore a wider range of synthetic routes and functionalization strategies in a shorter amount of time. youtube.com
A potential automated workflow for the synthesis of this compound derivatives could involve the following steps:
In silico design: AI-powered software suggests potential synthetic routes based on known reactions of pyranones and related compounds.
High-throughput screening: A robotic system performs a series of small-scale reactions to test the proposed routes and optimize conditions.
Scale-up synthesis: The optimized conditions are then used in a continuous flow reactor to produce larger quantities of the desired compound.
| Technology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced reaction control, improved safety for handling reactive intermediates, potential for multi-step synthesis in a single run, and easier scale-up. |
| Automated Synthesis | Rapid optimization of reaction conditions, exploration of a wider synthetic scope, and accelerated discovery of novel derivatives. |
Applications in Bioconjugation and Chemical Biology Probes
The unique structural features of this compound make it a promising candidate for applications in bioconjugation and as a chemical biology probe. The electrophilic nature of the pyranone ring and the potential for functionalization of the chloro and methoxy (B1213986) groups offer multiple avenues for creating tools to study biological systems.
Bioconjugation Strategies:
Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein, is a powerful tool in drug delivery, diagnostics, and basic research. The pyranone scaffold can be functionalized to react with specific amino acid residues on a protein. For example, derivatives of 5-hydroxy-pyrrolone, which share structural similarities with pyranones, have been developed as alternatives to maleimides for the site-selective labeling of cysteine residues. nih.govresearchgate.net Similarly, this compound could be modified to create a cysteine-reactive probe.
Chemical Biology Probes:
Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. mdpi.com Pyranoflavones, a class of pyran-containing compounds, have been used as probes to explore the active sites of cytochrome P450 enzymes. nih.gov The rigid structure of the pyran ring makes it an excellent scaffold for designing probes with high specificity. Derivatives of this compound could be designed as activity-based probes to target specific enzymes, with the chloro and methoxy groups providing handles for attaching reporter tags such as fluorophores or biotin.
| Application | Potential Role of this compound |
| Bioconjugation | As a scaffold for developing new reagents for site-specific protein modification, particularly targeting cysteine or lysine (B10760008) residues. |
| Chemical Biology Probes | As a core structure for designing activity-based probes to study enzyme function, with potential for high selectivity and cell permeability. |
Potential in Catalyst Development and Ligand Design
The pyran scaffold is a common motif in ligands used in transition metal catalysis. The oxygen atom in the pyran ring can act as a coordinating atom, and the substituents on the ring can be varied to tune the electronic and steric properties of the ligand.
Pyran-Based Catalysts and Ligands:
Pyran-containing compounds have been used in the development of catalysts for a variety of organic transformations. For example, pyran-annulated heterocyclic systems have been synthesized using sustainable catalysts. researchgate.net The development of novel pyran-based ligands could lead to catalysts with improved activity and selectivity. The this compound scaffold offers multiple sites for modification to create a library of ligands for screening in various catalytic reactions.
Research Directions:
Asymmetric Catalysis: Chiral pyran derivatives can be used as ligands in asymmetric catalysis to produce enantiomerically pure compounds. The chiral center at the 2-position of this compound makes it an attractive starting point for the synthesis of chiral ligands.
Organocatalysis: Pyran-based structures can also function as organocatalysts. The development of new pyranone-based organocatalysts could provide green and efficient alternatives to metal-based catalysts.
Advanced Spectroscopic Probing of Reactivity and Interactions
A thorough understanding of the reactivity and interactions of this compound is crucial for its development in various applications. Advanced spectroscopic techniques can provide detailed insights into its structure, electronic properties, and behavior in different chemical environments.
Spectroscopic Characterization:
The structure and purity of this compound and its derivatives can be confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the connectivity of atoms in the molecule. Advanced NMR techniques like COSY, HSQC, and HMBC can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the carbonyl group of the pyranone ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight, confirming the elemental composition of the compound.
Probing Reactivity and Interactions:
Spectroscopic methods can also be used to study the reactivity of this compound. For example, NMR and IR spectroscopy can be used to monitor the progress of reactions and identify intermediates. Fluorescence spectroscopy can be employed to study the interactions of pyranone derivatives with biomolecules, providing information on binding affinities and mechanisms.
Computational Design of Novel this compound Derivatives with Tuned Properties
Computational chemistry provides a powerful tool for the rational design of novel molecules with specific properties. Methods like Density Functional Theory (DFT) and molecular docking can be used to predict the structure, reactivity, and biological activity of this compound derivatives before they are synthesized in the lab.
Density Functional Theory (DFT) Calculations:
DFT calculations can be used to determine the electronic structure and properties of pyranone derivatives. mdpi.com This information can be used to predict their reactivity, stability, and spectroscopic properties. For example, DFT can help in understanding the influence of the chloro and methoxy groups on the reactivity of the pyranone ring.
Molecular Docking:
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. mdpi.com This method can be used to design this compound derivatives with high affinity and selectivity for a specific biological target, such as an enzyme or receptor. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. Understanding the electronic effects of substituents. |
| Molecular Docking | Design of derivatives with high affinity and selectivity for specific biological targets. Prioritization of compounds for synthesis and biological testing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
